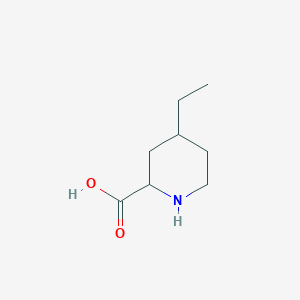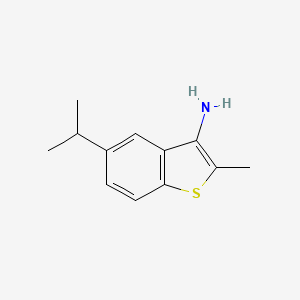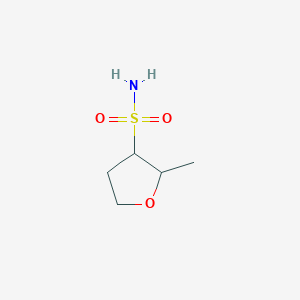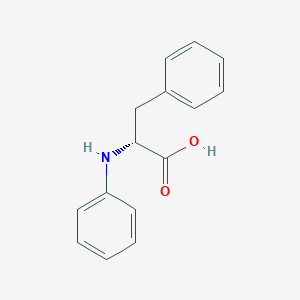
N-Phenyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where a phenyl group is attached to the nitrogen atom of the D-phenylalanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Phenyl-D-phenylalanine can be synthesized through several methods. One common approach involves the use of asymmetric hydrogenation. For example, a substituted D-phenylalanine can be synthesized using asymmetric hydrogenation with specific catalysts under controlled conditions . Another method involves the coupling of 4-nitro-L-phenylalanine with substituted anilines using propylphosphonic anhydride as a coupling reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chromatographic purification and the use of high-performance liquid chromatography (HPLC) for analysis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl group or the amino group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-D-phenylalanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Phenyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing neurological functions . Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Phenyl-D-phenylalanine include:
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in various biochemical applications.
N-Phenyl-L-phenylalanine: A similar compound with the phenyl group attached to the L-phenylalanine molecule.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the phenyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(2R)-2-anilino-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m1/s1 |
InChI-Schlüssel |
ONLXDDXNWDCHRV-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306211.png)

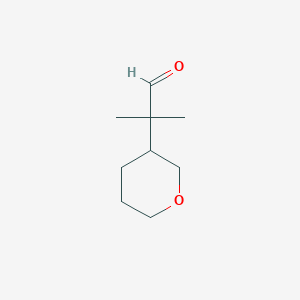
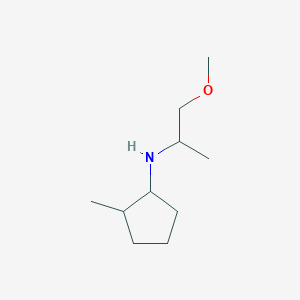
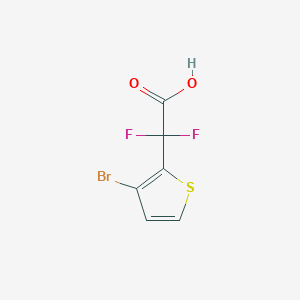
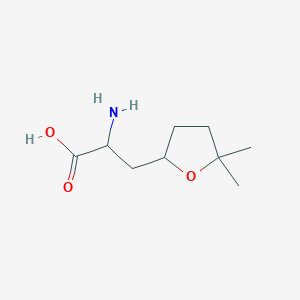
![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)
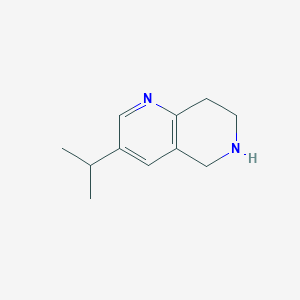
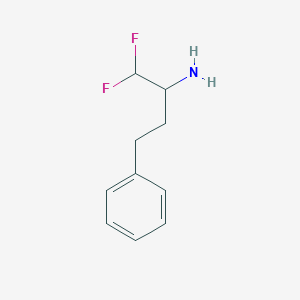
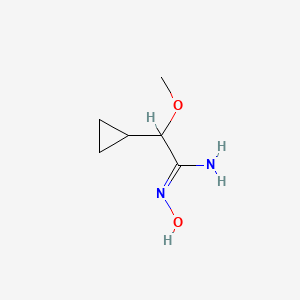
![[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
